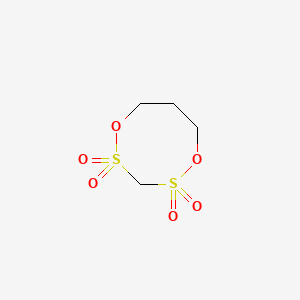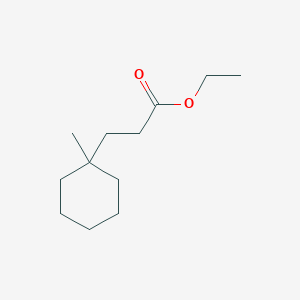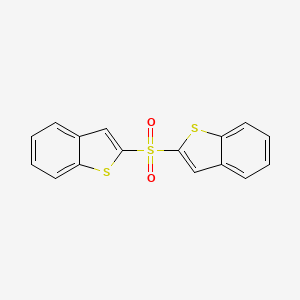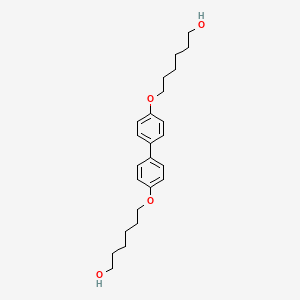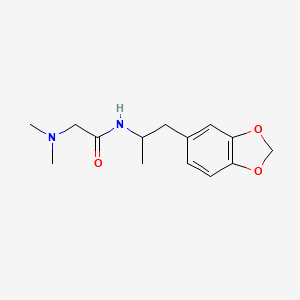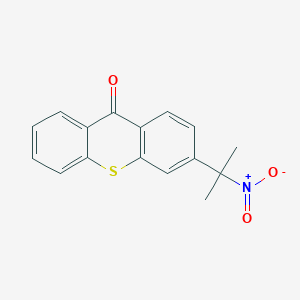
3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one is a chemical compound that belongs to the class of thioxanthene derivatives Thioxanthenes are known for their diverse applications in medicinal chemistry and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one typically involves the nitration of thioxanthene derivatives. One common method includes the reaction of thioxanthene with nitroalkanes under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or nitric acid, which facilitates the nitration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration, ensuring higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized thioxanthene compounds.
Wissenschaftliche Forschungsanwendungen
3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other thioxanthene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thioxanthene derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways depend on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioxanthene: The parent compound of 3-(2-Nitropropan-2-YL)-9H-thioxanthen-9-one, known for its use in medicinal chemistry.
Nitrobenzene: A simpler nitro compound with different chemical properties and applications.
Thioxanthone: Another thioxanthene derivative with distinct chemical and biological activities.
Uniqueness
This compound is unique due to the presence of both a nitro group and a thioxanthene core This combination imparts specific chemical reactivity and potential biological activities that are not observed in simpler nitro compounds or other thioxanthene derivatives
Eigenschaften
CAS-Nummer |
92461-74-0 |
|---|---|
Molekularformel |
C16H13NO3S |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
3-(2-nitropropan-2-yl)thioxanthen-9-one |
InChI |
InChI=1S/C16H13NO3S/c1-16(2,17(19)20)10-7-8-12-14(9-10)21-13-6-4-3-5-11(13)15(12)18/h3-9H,1-2H3 |
InChI-Schlüssel |
INJIBRKQLMNCAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
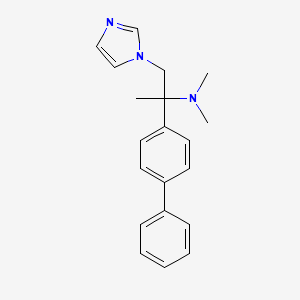
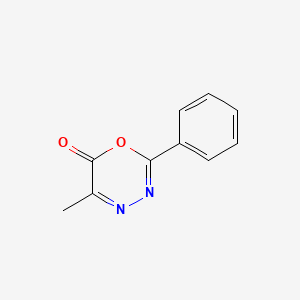
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
